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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-5-fluorophenylacetic acid is a substituted aromatic carboxylic acid of interest in

medicinal chemistry and drug development. Its structural characterization is fundamentally

reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide

provides a summary of the expected spectroscopic data for this compound.

While specific, experimentally-derived datasets for 2-Bromo-5-fluorophenylacetic acid are

not readily available in public databases, this document outlines the anticipated spectral

characteristics based on the compound's structure and general principles of spectroscopic

analysis for similar molecules.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 2-Bromo-5-
fluorophenylacetic acid. These are predicted values based on the analysis of its functional

groups and structural motifs.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Singlet 1H -COOH

~7.0-7.5 Multiplet 3H Ar-H

~3.7 Singlet 2H -CH₂-

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~170-175 -COOH

~157-162 (d, ¹JCF) C-F

~115-135 Ar-C

~110-115 (d, ²JCF) C-Br

~40 -CH₂-

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1700-1720 Strong C=O stretch (Carboxylic Acid)

1600-1620 Medium C=C stretch (Aromatic)

1200-1300 Strong C-O stretch

1000-1100 Strong C-F stretch

600-800 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Ratio Interpretation

232/234
[M]⁺ and [M+2]⁺ molecular ion peaks (due to

⁷⁹Br and ⁸¹Br isotopes)

187/189 Loss of -COOH

153 Loss of -Br

108 Loss of -Br and -COOH

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound

like 2-Bromo-5-fluorophenylacetic acid would generally involve the following steps:

Sample Preparation:

NMR: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) containing a small amount of a reference standard like

tetramethylsilane (TMS).

IR: Preparing a KBr pellet by grinding a small amount of the sample with dry potassium

bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR)

accessory.

MS: Dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for

analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI), or directly introducing a solid sample for Electron Ionization

(EI).

Instrumental Analysis:

NMR: Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or

500 MHz).

IR: Recording the infrared spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.
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MS: Obtaining the mass spectrum using a mass spectrometer, often coupled with a

separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Processing:

Processing the raw data using appropriate software to obtain the final spectra. This

includes Fourier transformation for NMR and IR, and mass-to-charge ratio assignment for

MS.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333247#spectroscopic-data-for-2-bromo-5-
fluorophenylacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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